Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27FN2O2. It is a powder at room temperature .
Synthesis Analysis
This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .Chemical Reactions Analysis
The compound is used in the synthesis of fentanyl, a potent synthetic opioid . The synthesis involves the use of specific precursor chemicals .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 322.424.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Tert-butyl-4-piperidine-1-carboxylates are synthesized through multi-step processes using various starting materials. For example, tert-butyl-4-hydroxypiperdine-1-carboxylate serves as a starting material in one method, showcasing the versatility of these compounds in synthetic chemistry (Kong et al., 2016).
Structural Analysis : Structural characterization of these compounds is often achieved through techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. Such analyses confirm their molecular structure and crystalline properties (Sanjeevarayappa et al., 2015).
Chemical Versatility : The tert-butyl-4-piperidine-1-carboxylate derivatives have been utilized as intermediates in synthesizing a wide range of biologically active compounds, highlighting their importance in medicinal chemistry (Zhao et al., 2017).
Applications in Drug Development
Role in Anticancer Drugs : These compounds serve as key intermediates in the synthesis of small molecule anticancer drugs. This underscores their significant role in the development of new therapeutic agents (Zhang et al., 2018).
Utility in Diverse Pharmacological Areas : The versatility of tert-butyl-4-piperidine-1-carboxylates extends to various pharmacological areas, including the development of drugs for depression, cerebral ischemia, and pain management (Zhang et al., 2018).
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that similar compounds have been used in the development of protacs (proteolysis targeting chimeras) for targeted protein degradation
Biochemical Pathways
Similar compounds have been implicated in a broad range of diseases due to their role as the ultimate effector of necroptosis
Result of Action
Similar compounds have been shown to effectively degrade mlkl and completely abrogate cell death in a tsz model of necroptosis
Properties
IUPAC Name |
tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-9-7-13(8-10-21)11-16(20)14-5-4-6-15(19)12-14/h4-6,12-13,16H,7-11,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDHNTKODIUZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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